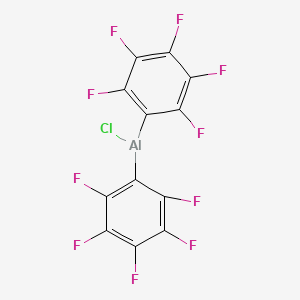
Aluminum, chlorobis(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum, chlorobis(pentafluorophenyl)-: is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of aluminum and two pentafluorophenyl groups attached to a chlorine atom
Vorbereitungsmethoden
The synthesis of aluminum, chlorobis(pentafluorophenyl)- typically involves the reaction of aluminum trichloride with pentafluorophenyl compounds under controlled conditions. One common method includes the use of aluminum trichloride and pentafluorophenyl lithium in an anhydrous solvent, such as diethyl ether, at low temperatures. The reaction proceeds with the formation of the desired product, which can be purified through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Aluminum, chlorobis(pentafluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of aluminum.
Coordination Chemistry: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common reagents used in these reactions include silver and gold complexes, which can lead to the formation of new compounds with different properties .
Wissenschaftliche Forschungsanwendungen
Aluminum, chlorobis(pentafluorophenyl)- has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is studied for its potential interactions with biological molecules and its effects on biological systems
Wirkmechanismus
The mechanism of action of aluminum, chlorobis(pentafluorophenyl)- involves its ability to interact with other molecules through coordination and substitution reactions. The aluminum center can form bonds with various ligands, influencing the reactivity and stability of the compound. This interaction can lead to the formation of new products with different properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to aluminum, chlorobis(pentafluorophenyl)- include:
Chlorobis(pentafluorophenyl)borane: Known for its use in catalysis and material science.
Tris(pentafluorophenyl)borane: Another compound with significant applications in catalysis.
Ammonium tetrakis(pentafluorophenyl)borate: Used as a cocatalyst in polymerization reactions.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the uniqueness of aluminum, chlorobis(pentafluorophenyl)-.
Eigenschaften
CAS-Nummer |
477903-85-8 |
|---|---|
Molekularformel |
C12AlClF10 |
Molekulargewicht |
396.54 g/mol |
IUPAC-Name |
chloro-bis(2,3,4,5,6-pentafluorophenyl)alumane |
InChI |
InChI=1S/2C6F5.Al.ClH/c2*7-2-1-3(8)5(10)6(11)4(2)9;;/h;;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
WRTPNBFQRWQQPK-UHFFFAOYSA-M |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[Al](C2=C(C(=C(C(=C2F)F)F)F)F)Cl)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
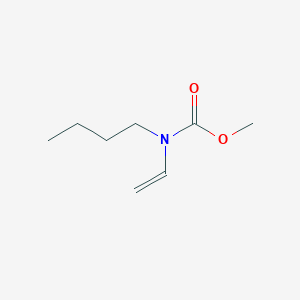
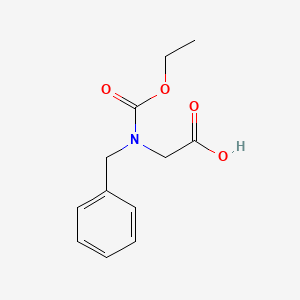
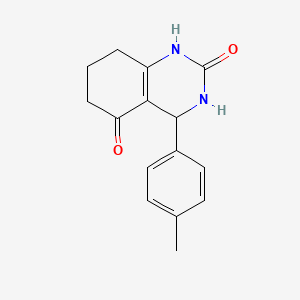
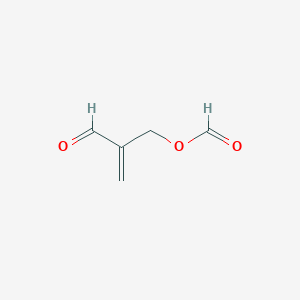
![1-Azabicyclo[5.2.0]non-4-en-9-one](/img/structure/B14243251.png)
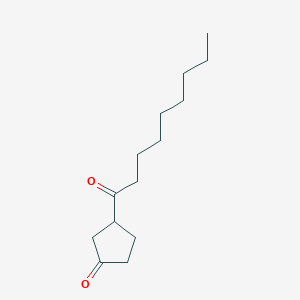
![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)
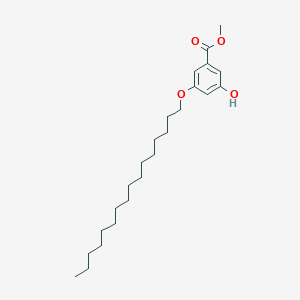



![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
